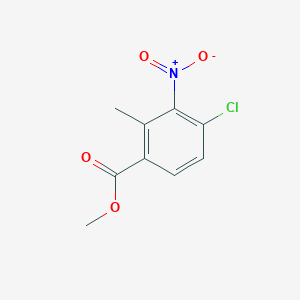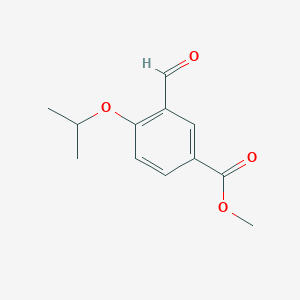
Methyl 3-formyl-4-isopropoxy-benzoate
Übersicht
Beschreibung
Methyl 3-formyl-4-isopropoxy-benzoate (M3F4IPB) is an organic compound with a molecular formula of C11H14O4. It is a colorless solid with a melting point of 82-83 °C. M3F4IPB is used in various scientific and industrial applications, including synthesis, pharmaceuticals, and biochemistry. In particular, it has been used as a reagent in the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Methyl 3-formyl-4-isopropoxy-benzoate is an important intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the total synthesis of bisbibenzyls, which are natural products known for their diverse biological activities. The optimization of synthesis conditions, such as the choice of catalysts and condensing agents, has been explored to improve yield and efficiency. This highlights the compound's role in facilitating the production of biologically active compounds through synthetic organic chemistry (Lou Hong-xiang, 2012).
Importance in Organic Synthesis
This compound is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold in the discovery of new bioactive molecules underscores its significance in the pharmaceutical industry and synthetic organic chemistry. The review of synthetic routes and applications emphasizes its utility as a raw material in the development of medical products (S. Farooq & Z. Ngaini, 2019).
Mesophase Behavior Research
Research into the mesophase behavior of laterally methyl substituted phenyl azo benzoates, including derivatives of this compound, provides insight into the effects of terminal substituents on liquid crystal properties. This work contributes to the understanding of how structural modifications can influence the mesomorphic properties of materials, which is valuable for the development of new liquid crystal technologies (M. Naoum et al., 2011).
Novel Radical Equivalent Applications
The compound has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via radical addition to olefins. This application in radical chemistry opens up new pathways for the synthesis of complex organic frameworks, further underscoring the compound's utility in innovative synthetic methodologies (S. Bagal et al., 2006).
Eigenschaften
IUPAC Name |
methyl 3-formyl-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPPKVOVCHTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



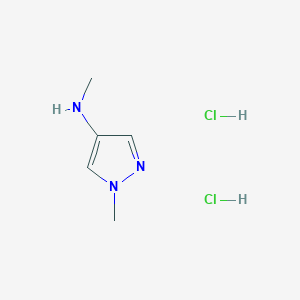
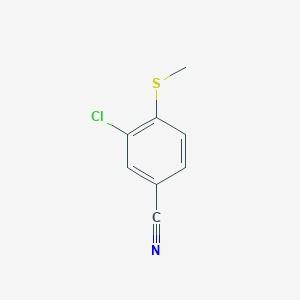


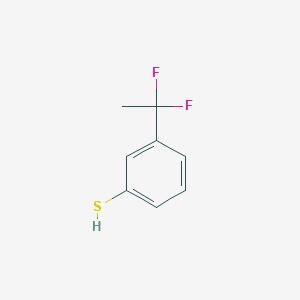
![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
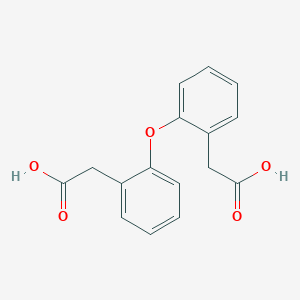

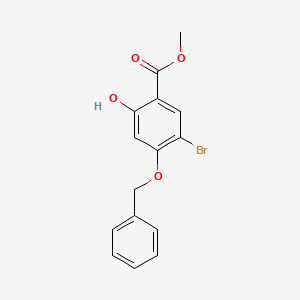
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)

